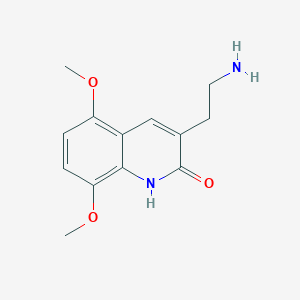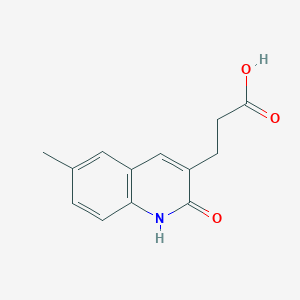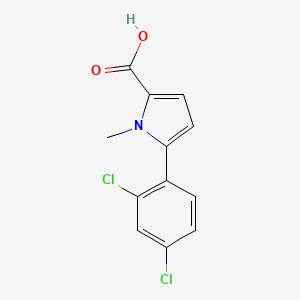![molecular formula C17H10O4 B6524693 (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 929339-62-8](/img/structure/B6524693.png)
(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, otherwise known as 2Z-6OH-BFO, is a natural product that has been studied extensively in scientific research due to its unique chemical structure and potential applications. This molecule has been shown to have a range of biochemical and physiological effects, and is of particular interest in the field of drug discovery.
科学的研究の応用
2Z-6OH-BFO has been studied extensively in scientific research due to its unique chemical structure and potential applications. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. It has also been studied for its potential use in drug delivery systems, as it has been shown to be able to target specific cells and tissues. Additionally, 2Z-6OH-BFO has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The exact mechanism of action of 2Z-6OH-BFO is not yet fully understood. However, it is believed to act by modulating the activity of various intracellular signaling pathways, such as the MAPK/ERK, PI3K/AKT, and NF-κB pathways. It is also believed to interact with various receptors, including the G-protein coupled receptor, the receptor tyrosine kinase, and the nuclear receptor. Additionally, 2Z-6OH-BFO has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2Z-6OH-BFO has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective and neuroregenerative effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, 2Z-6OH-BFO has been shown to have anti-diabetic effects, and has been studied for its potential use in the treatment of type 2 diabetes.
実験室実験の利点と制限
2Z-6OH-BFO has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to using 2Z-6OH-BFO in lab experiments. For example, it has a relatively short half-life and is susceptible to degradation by light and heat. Additionally, it is not soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 2Z-6OH-BFO. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, it could be studied for its potential use in the treatment of various diseases, such as cancer, neurological disorders, and diabetes. Furthermore, it could be studied for its potential use in drug delivery systems, as it has been shown to be able to target specific cells and tissues. Additionally, it could be studied for its potential use in the development of novel drugs and therapeutics. Finally, it could be studied for its potential use as a food additive or dietary supplement.
合成法
2Z-6OH-BFO can be synthesized using a variety of methods, including the Mitsunobu reaction, the condensation of benzofuran-2-ylmethylene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one with 1-benzofuran-2-ylmethylene, and the condensation of benzofuran-2-ylmethylene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one with 1-benzofuran-2-ylmethylene-4-hydroxy-2,3-dihydro-1-benzofuran-3-one. The Mitsunobu reaction is the most common method, and involves the reaction of benzofuran-2-ylmethylene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one with 1-benzofuran-2-ylmethylene in the presence of a base and a nucleophile.
特性
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-5-6-13-15(8-11)21-16(17(13)19)9-12-7-10-3-1-2-4-14(10)20-12/h1-9,18H/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJRPGCTFWLFIT-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)


![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524663.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)


![1-ethyl-3-{[(2Z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}pyridin-1-ium iodide](/img/structure/B6524723.png)
![6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6524726.png)